molecular formula C18H20FN3O4S B2958091 4-ethoxy-3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034265-78-4

4-ethoxy-3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2958091
CAS No.: 2034265-78-4
M. Wt: 393.43
InChI Key: XQXVONROVQXWSX-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-ethoxy-3-fluoro-substituted benzene ring and a pyridine-based N-substituent. The pyridine moiety at position 4 is modified with a methyl group bearing a 2-oxopyrrolidin-1-yl ring at position 2. This structure combines electron-withdrawing (fluoro) and electron-donating (ethoxy) groups on the aromatic ring, which may influence its physicochemical properties, such as lipophilicity and metabolic stability.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4S/c1-2-26-16-6-5-14(11-15(16)19)27(24,25)21-12-13-7-8-20-17(10-13)22-9-3-4-18(22)23/h5-8,10-11,21H,2-4,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXVONROVQXWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of Sulfonamide Compounds

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They have been widely studied for their biological activities, particularly in the fields of medicinal chemistry and pharmacology. The biological activity of sulfonamides can vary significantly based on their chemical structure, substituents, and functional groups.

Common Biological Activities

  • Antimicrobial Activity : Many sulfonamides are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial cell division. This mechanism is primarily observed in traditional sulfa drugs like sulfamethoxazole.
  • Antitumor Activity : Some sulfonamide derivatives have shown potential as anticancer agents. They can induce apoptosis in cancer cells or inhibit specific pathways involved in tumor growth.
  • Anti-inflammatory Effects : Certain sulfonamides exhibit anti-inflammatory properties, making them candidates for treating conditions like rheumatoid arthritis.
  • Enzyme Inhibition : Sulfonamides can act as enzyme inhibitors, targeting specific enzymes involved in various biological pathways. For example, they may inhibit carbonic anhydrase or other metabolic enzymes.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides can be influenced by various structural features:

  • Substituents on the Aromatic Ring : The nature and position of substituents on the aromatic ring can significantly affect potency and selectivity for biological targets.
  • Alkyl Chains : The length and branching of alkyl chains attached to the sulfonamide group can influence solubility and bioavailability.
  • Functional Groups : Additional functional groups (e.g., halogens, hydroxyls) can modulate interactions with biological targets and enhance or reduce activity.

Antibacterial Activity

A study on a series of benzamide derivatives demonstrated that modifications to the benzene ring could lead to enhanced antibacterial properties against resistant strains of bacteria. For instance, compounds with fluorine substitutions exhibited increased potency due to improved binding affinity to bacterial enzymes involved in folate metabolism.

Anticancer Potential

Research has indicated that certain sulfonamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a derivative similar to the compound was shown to inhibit specific kinases involved in cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Below is a comparative analysis of structurally related benzenesulfonamide derivatives, focusing on substituents, synthesis yields, melting points, and spectral data:

Compound Key Substituents Melting Point (°C) Yield Key Spectral Data
Target Compound 4-ethoxy-3-fluoro, 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethyl Not reported Not reported SMILES: C1(S(NCC2=CC=CN=C2C2SC=CC=2)(=O)=O)=CC=C(OCC)C(F)=C1
4r () 4-methyl, indole-linked 2-oxopyrrolidin-1-yl 96–97 14% 1H NMR (CDCl₃): δ 7.72 (s, 1H), 3.45 (t, J = 7.4 Hz, 1H); IR: 1652 cm⁻¹ (C=O stretch)
3r () 4-methyl, indole-linked 2-oxopyrrolidin-1-yl (isomeric position) 97–98 83% 1H NMR (CDCl₃): δ 7.09 (d, J = 7.8 Hz, 2H); HRMS: [M+Na]⁺ 572.1961
4e () 4-methyl, p-tolyl-indole-linked 2-oxopyrrolidin-1-yl 37–38 14% 13C NMR: δ 175.90 (C=O), 21.76 (CH₃); IR: 2923 cm⁻¹ (C-H stretch)
3e () 4-methyl, p-tolyl-indole-linked 2-oxopyrrolidin-1-yl (isomeric position) 157–158 63% HRMS: [M+Na]⁺ 524.1970; IR: 1458 cm⁻¹ (aromatic C=C)
4-fluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide 4-fluoro, thiazole-pyridin-3-yl Not reported Not reported SMILES: C1=CC(=CC=C1S(=O)(=O)NCC2=CSC(=N2)C3=CN=CC=C3)F

Key Observations

Substituent Effects: The target compound’s 4-ethoxy-3-fluoro substitution contrasts with the 4-methyl group in compounds 4r, 3r, 4e, and 3e. The fluoro group may reduce metabolic oxidation . The 2-oxopyrrolidin-1-yl group is conserved across analogues but varies in attachment (pyridine vs. indole). Indole-linked derivatives (4r, 3r) exhibit higher rigidity, possibly affecting binding specificity .

Synthesis and Yields :

  • Isomeric differences significantly impact yields. For example, 3r (83% yield) vs. 4r (14%) highlights positional effects on reaction efficiency . Similarly, 3e (63%) vs. 4e (14%) underscores steric or electronic challenges in alkylation pathways .

Thermal Stability :

  • Melting points vary widely: indole-linked 3e (157–158°C) vs. 4e (37–38°C), suggesting differences in crystallinity due to substituent positioning .

Spectral Signatures: IR Spectra: All compounds show S=O stretches (~1158–1327 cm⁻¹). The target compound’s ethoxy group would introduce C-O-C stretches (~1250 cm⁻¹), absent in methyl analogues . NMR: Fluorine in the target compound causes distinct ¹⁹F NMR shifts (~-120 ppm for aryl-F), differentiating it from non-fluorinated analogues .

Functional Implications

  • Bioactivity : While biological data are unavailable in the evidence, the 2-oxopyrrolidin-1-yl and sulfonamide motifs are common in kinase inhibitors (e.g., JAK/STAT pathways). The ethoxy group may prolong half-life compared to shorter-chain derivatives .

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